molecular formula C10H11F3N2 B8162928 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline

Cat. No.: B8162928
M. Wt: 216.20 g/mol
InChI Key: ZRDCILNIFJJENE-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of aromatic amines It features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and ammonia or a primary amine.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Coupling with Aniline: The final step involves coupling the difluoropyrrolidine with 3-fluoroaniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro derivatives can yield corresponding amines.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Overview

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is an organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and an aniline moiety, both substituted with fluorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, material science, and biological studies due to its potential applications and biological activities.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for synthesizing drugs targeting neurological disorders. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for developing selective inhibitors for various diseases.

Key Points:

  • Targeting Neurological Disorders: The compound has been explored for its potential in treating conditions such as schizophrenia and Parkinson's disease by modulating dopamine receptor activity .
  • Dipeptidyl Peptidase-IV Inhibition: Analogous compounds have shown promise as Dipeptidyl Peptidase-IV inhibitors, which are relevant in managing diabetes .

Material Science

In material science, this compound is investigated for its electronic properties. Its unique structure makes it suitable for applications in organic semiconductors and advanced materials.

Applications:

  • Organic Electronics: The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport .

Biological Studies

The compound serves as a valuable probe in biochemical assays, particularly in studying enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it a significant focus in pharmacological research.

Research Findings:

  • Enzyme Inhibition: Studies indicate that similar compounds can inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways .
  • Antiviral Activity: Research demonstrates potential antiviral properties by affecting viral capsid assembly. For instance, it has been evaluated for its efficacy against hepatitis B virus (HBV) replication .
Biological Activity Findings
Inhibition of HBVEffective reduction of viral replication in vitro .
Anti-inflammatory EffectsDecreased airway hyperreactivity in asthma models .
Enzyme Interaction StudiesModulation of phosphodiesterases leading to altered cellular signaling .

Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

  • Hepatitis B Virus Study: This study evaluated the compound's effectiveness against HBV, showing significant inhibition of viral replication.
  • Inflammation Model: In animal models, related compounds demonstrated reduced inflammation markers and improved respiratory function.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have identified modifications that enhance biological activity. The introduction of fluorine atoms has been shown to significantly improve potency against specific targets such as viral enzymes and inflammatory mediators.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in modulation of the target’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
  • 3-(3,3-Difluoropyrrolidin-1-yl)aniline
  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluoroaniline

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of both aniline and pyrrolidine moieties further enhances its versatility in various chemical transformations and applications.

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety. This structural configuration is significant for its biological activity, particularly in targeting specific receptors or enzymes.

Research indicates that the compound may act on various biological pathways:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For example, selective PDE4 inhibitors have been associated with anti-inflammatory effects and improved respiratory function in preclinical models .
  • Antiviral Activity : The compound may exhibit antiviral properties by modulating viral capsid assembly. Analogous compounds have been reported to inhibit hepatitis B virus (HBV) replication through allosteric modulation of core protein assembly .

Biological Activity Data

The following table summarizes the biological activities and findings associated with this compound and related compounds:

Activity Description Reference
AntiviralModulates HBV capsid assembly; potential EC50 values in submicromolar range
Enzyme Inhibition (PDE4)Inhibits PDE4 activity; reduces inflammation in respiratory diseases
CytotoxicityLow cytotoxicity observed (>50 μM) in cell lines

Case Studies

Several studies have explored the biological effects of this compound:

  • Hepatitis B Virus Study : A study evaluated the compound's efficacy in inhibiting HBV. Results indicated that it effectively reduced viral replication in vitro, demonstrating its potential as a therapeutic agent against HBV .
  • Inflammation Model : In an animal model of asthma, compounds structurally related to this compound were shown to decrease airway hyperreactivity and eosinophil infiltration, suggesting a promising avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been instrumental in identifying the optimal modifications that enhance the biological activity of similar compounds. The introduction of fluorine atoms has been noted to significantly improve potency against specific targets such as viral enzymes and inflammatory mediators .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCILNIFJJENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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